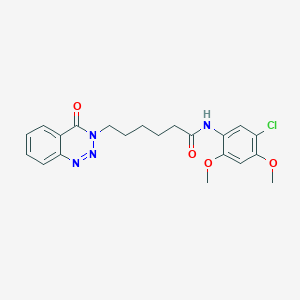

N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Description

N-(5-Chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic organic compound characterized by a hexanamide backbone linking a 5-chloro-2,4-dimethoxyphenyl group to a 4-oxo-1,2,3-benzotriazin-3-yl moiety. The chloro and methoxy substituents on the phenyl ring may enhance lipophilicity and membrane permeability, while the benzotriazinone group could contribute to π-π stacking interactions or hydrogen bonding in target binding .

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O4/c1-29-18-13-19(30-2)17(12-15(18)22)23-20(27)10-4-3-7-11-26-21(28)14-8-5-6-9-16(14)24-25-26/h5-6,8-9,12-13H,3-4,7,10-11H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOOVNOFRRPZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzotriazine Core: This step involves the cyclization of appropriate precursors to form the benzotriazine ring.

Substitution Reactions: Introduction of the 5-chloro-2,4-dimethoxyphenyl group through nucleophilic substitution reactions.

Amidation: Coupling of the benzotriazine derivative with a hexanoic acid derivative to form the final hexanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the benzotriazine ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in disease processes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloro-Dimethoxyphenyl Moieties

(a) PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-urea)

- Structure: Shares the 5-chloro-2,4-dimethoxyphenyl group but replaces the hexanamide-benzotriazinone chain with a urea-linked isoxazole.

- Mechanism : Acts as a positive allosteric modulator of α7-nicotinic acetylcholine receptors (nAChRs), altering cysteine accessibility in receptor domains without binding the agonist site .

- Key Difference : The urea linkage in PNU-120596 may confer different pharmacokinetic properties (e.g., faster hydrolysis) compared to the hexanamide chain in the target compound.

(b) N-(5-Chloro-2,4-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide

- Structure : Contains the same chloro-dimethoxyphenyl group but linked to a pyrimidinyl-piperazine carboxamide (MW: 443.8868).

- Implications: The piperazine-pyrimidine moiety may enhance solubility or receptor selectivity compared to the benzotriazinone group in the target compound .

Hexanamide-Based Quorum-Sensing Inhibitors

Two hexanamide derivatives combined with ciprofloxacin (CIP) demonstrated enhanced antibacterial efficacy:

6-(4-Chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide: Bacterial mortality increased from 16.99% (CIP alone) to ~30% when combined .

N-(3-(2-Hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)-6-(4-(trifluoromethyl)phenoxy)hexanamide: Mortality rose to ~40% in combination therapy .

Benzotriazinone and Thiazolidinone Derivatives

(a) 2-Quinolinecarboxylic Acid (4-oxo-1,2,3-benzotriazin-3-yl)methyl Ester

- Structure: Contains the benzotriazinone group but linked to a quinolinecarboxylate.

- Potential Role: The quinoline moiety may confer fluorescence properties or metal-chelating activity absent in the target compound .

(b) N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide

- Structure: Features a thiazolidinone-sulfanylidene group instead of benzotriazinone.

- Implications: Sulfur atoms in the thiazolidinone ring may increase oxidative stability or alter binding kinetics compared to the oxygen-rich benzotriazinone .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Structural Motifs: The chloro-dimethoxyphenyl group is a common feature in receptor modulators (e.g., PNU-120596), while the benzotriazinone moiety may enhance target binding through planar aromatic interactions .

- Pharmacokinetic Considerations : Carbamate or urea linkages (e.g., in ) may confer shorter half-lives compared to the stable amide bond in the target compound .

Biological Activity

Overview

N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic compound belonging to the class of benzotriazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound features a benzotriazine core with a chloro and dimethoxy substituted phenyl group and a hexanamide chain.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially affecting metabolic pathways associated with cancer proliferation.

- Receptor Modulation : Interaction with specific cellular receptors could modulate signaling pathways critical for cell survival and proliferation.

- DNA Intercalation : The compound may intercalate within DNA structures, disrupting replication and transcription processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, which is promising for developing new antimicrobial agents .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. A study demonstrated that it exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer). The results revealed the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 6.75 ± 0.19 |

| HCC827 | 5.13 ± 0.97 |

| NCI-H358 | 0.85 ± 0.05 |

These values indicate a potent effect on cancer cells while exhibiting moderate toxicity on normal cells (MRC-5 fibroblasts), suggesting a need for further optimization to enhance selectivity .

Comparative Analysis

When compared to similar compounds, such as N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)pentanamide and N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, the hexanamide derivative demonstrates unique structural features that may contribute to its enhanced biological activity .

Case Studies

In one notable case study involving lung cancer cell lines, the compound was tested in both 2D and 3D culture systems. The findings indicated that while the compound showed higher efficacy in 2D assays compared to 3D assays, it still maintained significant activity across different formats .

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide?

Methodological Answer: The synthesis can be approached via stepwise coupling of the benzotriazinone moiety to the hexanamide backbone, followed by functionalization of the chloro-dimethoxyphenyl group. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the hexanamide chain to the benzotriazinone core .

- Triazinone activation : Employ nucleophilic substitution or metal-catalyzed cross-coupling for introducing the 4-oxo-benzotriazin-3-yl group .

- Purification : Optimize via reverse-phase HPLC or column chromatography, with purity validation using LC-MS and H/C NMR .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies using:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via UV-Vis spectroscopy and LC-MS .

- Thermal stability : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition thresholds .

- Light sensitivity : Expose to UV (254 nm) and visible light, quantifying photodegradation products with HPLC-DAD .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer: Prioritize target-agnostic assays to identify potential mechanisms:

- Kinase inhibition : Use ADP-Glo™ kinase assays with a broad-panel kinase library .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC calculations .

- Receptor binding : Employ fluorescence polarization or SPR to test affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Apply a systematic framework:

- Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines, weighting results by methodological rigor (e.g., sample size, controls) .

- Experimental replication : Reproduce conflicting studies under standardized conditions (e.g., cell passage number, solvent consistency) .

- Mechanistic deconvolution : Use CRISPR-Cas9 knockout models to isolate target pathways and rule off-target effects .

Q. What computational strategies can predict the environmental fate and ecotoxicological risks of this compound?

Methodological Answer: Leverage in silico tools alongside experimental validation:

- QSAR modeling : Predict biodegradation (e.g., BIOWIN) and bioaccumulation (LogP via ChemAxon) .

- Molecular docking : Simulate interactions with aquatic enzymes (e.g., cytochrome P450) to infer metabolic pathways .

- Microcosm studies : Assess soil/water partitioning and half-life in simulated ecosystems under OECD 307 guidelines .

Q. How should researchers design dose-response studies to address non-monotonic effects observed in preclinical models?

Methodological Answer: Implement adaptive experimental designs:

- Fractional factorial design : Test multiple doses (e.g., 0.1–100 µM) with staggered time points to capture hormetic effects .

- Transcriptomic profiling : Use RNA-seq to identify biphasic gene expression patterns (e.g., NF-κB or Nrf2 pathways) .

- Bayesian statistics : Model dose-response curves with probabilistic thresholds to account for variability .

Q. What advanced techniques validate the compound’s target engagement in complex biological matrices?

Methodological Answer: Combine orthogonal methods:

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

- Photoaffinity labeling : Use a radiolabeled or clickable probe to crosslink and isolate target proteins .

- Cryo-EM/X-ray crystallography : Resolve ligand-target structures at atomic resolution for mechanistic insights .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.